![molecular formula C10H16N2 B15219260 [(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
[(1S)-2-amino-1-phenylethyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine is a chiral diamine compound characterized by the presence of a phenyl group attached to an ethane backbone, with two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using catalysts to promote the hydrogenation of intermediates.
Distillation: Employing distillation techniques to separate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-Dimethyl-1-phenylethane-1,2-diamine: The non-chiral version of the compound.
N1,N1-Dimethyl-1-phenylethane-1,2-diamine derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring enantioselectivity.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1S)-N,N-dimethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1 |
Clave InChI |
NFSAPTWLWWYADB-SNVBAGLBSA-N |
SMILES isomérico |
CN(C)[C@H](CN)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C(CN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


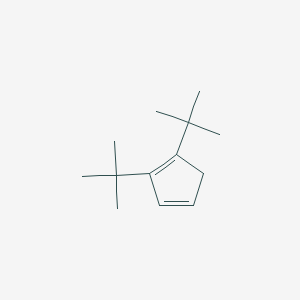
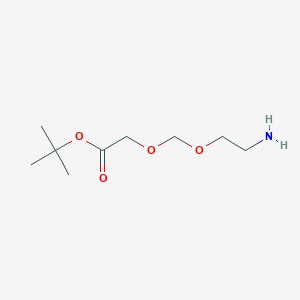
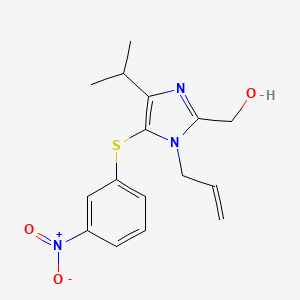
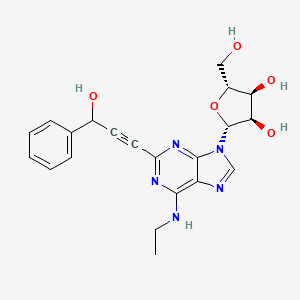
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
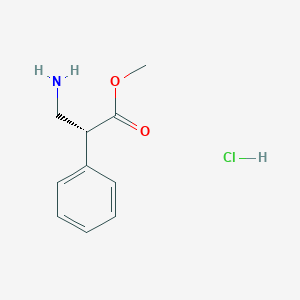

![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
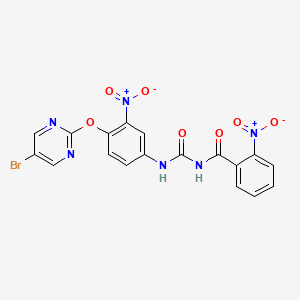
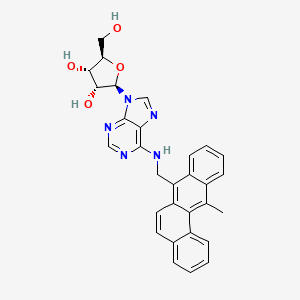
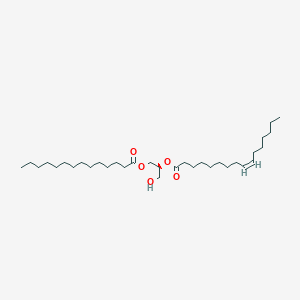
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
